4-Hexylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

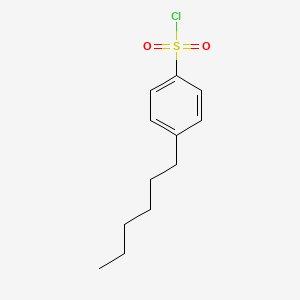

4-Hexylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S and a molecular weight of 260.78 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a benzene ring substituted with a hexyl group at the para position. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hexylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-hexylbenzene followed by chlorination. The typical synthetic route involves the following steps:

Sulfonation: 4-Hexylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group (-SO3H) onto the benzene ring.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.

Electrophilic Aromatic Substitution: Reactions are conducted using electrophiles like nitric acid (HNO3), bromine (Br2), or acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or phenols.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Hexylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:

Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and functional group compatibility.

Material Science: Utilized in the modification of polymers and the synthesis of functional materials with specific properties.

Biological Research: Used in the preparation of sulfonamide-based inhibitors and probes for studying enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 4-hexylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological applications .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

4-Hexylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

4-Hydroxybenzenesulfonyl chloride: Differentiated by the presence of a hydroxyl group (-OH) instead of a hexyl group, leading to different reactivity and applications.

3-Chloro-4-methoxybenzenesulfonyl chloride: Contains a methoxy group (-OCH3) and a chloro group (-Cl) on the benzene ring, resulting in distinct chemical properties and uses.

1-Benzothiophene-3-sulfonyl chloride: Features a benzothiophene ring structure, which imparts unique electronic and steric effects.

Uniqueness: The presence of a hexyl group in this compound imparts hydrophobic characteristics and influences its solubility and reactivity compared to other sulfonyl chloride derivatives .

Biologische Aktivität

4-Hexylbenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is a compound with significant implications in organic synthesis and potential biological applications. Its structure consists of a hexyl group attached to a benzene ring, with a sulfonyl chloride functional group, which enhances its reactivity and utility in various chemical reactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins, particularly through the sulfonyl chloride group. This reactivity allows it to modify proteins and enzymes, potentially altering their functions. Such modifications can lead to various biological effects, including enzyme inhibition or activation, depending on the target.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, sulfonyl chlorides have been shown to inhibit lipoprotein lipase, an enzyme crucial for lipid metabolism, suggesting that this compound may have similar inhibitory effects on specific enzymes involved in metabolic pathways .

Toxicological Profile

The toxicity of sulfonyl chlorides is a critical consideration in their biological application. Studies suggest that while some derivatives may exhibit antimicrobial properties, they can also pose risks such as cytotoxicity and irritation upon exposure. The safety profile of this compound remains under investigation, necessitating careful evaluation in therapeutic contexts.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-negative bacteria. The results indicated that certain sulfonyl chlorides could effectively inhibit bacterial growth by interacting with target proteins . Although specific data on this compound is limited, its structural similarities suggest potential activity against pathogens.

Enzyme Inhibition Studies

Research has shown that sulfonyl chlorides can act as enzyme inhibitors. For example, compounds with sulfonyl groups have been documented to inhibit proteases and lipases effectively. The mechanism typically involves the formation of a covalent bond between the sulfonyl group and the active site of the enzyme . This suggests that this compound could similarly interact with key enzymes in metabolic pathways.

Cytotoxicity Assessments

Cytotoxicity studies on related compounds indicate varying degrees of cellular toxicity. For instance, some sulfonamide derivatives have demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties depending on its concentration and exposure duration .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | C₁₄H₁₉ClO₂S |

| Molecular Weight | 286.82 g/mol |

| Biological Activity | Potential enzyme inhibitor; antimicrobial |

| Toxicity | Requires further evaluation; potential cytotoxicity |

| Applications | Organic synthesis; potential therapeutic uses |

Eigenschaften

IUPAC Name |

4-hexylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQPARASYTRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.